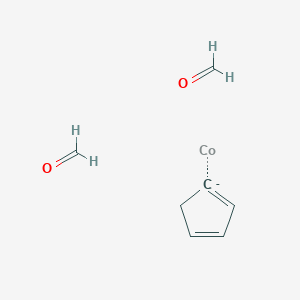
iridium 192 (sealed source)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium-192 (Ir-192) is a radioactive isotope of iridium, used in the production of radioactive “sealed sources” that emit a focused beam of Ir-192 gamma radiation on a target testing material . These sources are typically produced from welded stainless steel, producing a capsule containing a number of Ir-192 metal discs or pellets . It is used extensively in non-destructive industrial gamma radiography applications . High-energy gamma rays function almost like X-rays, but can pass through certain materials that X-rays cannot .
Synthesis Analysis
Iridium-192 is normally produced by neutron activation of natural-abundance iridium metal . The process includes target geometry development, radiochemical processing, remote manipulations, and specific activity measurements .Molecular Structure Analysis
The sealed source is a 0.6 mm diameter Nitinol (nickel-titanium alloy) wire with two Ir-192 sources singly encapsulated at the distal end . The cores are made from iridium that has been isotopically enriched to a minimum 80 atom percent Ir-191 .Chemical Reactions Analysis
After fabrication, the iridium core is delivered to a reactor facility for neutron activation . The iridium cores of the Model VS2000 are isotopically enriched in Ir-191 and are one-half the length of the Model SL-777 and SL-777V cores .Physical And Chemical Properties Analysis
Iridium-192 is a dense metal that is shiny and silvery-white in appearance . It has a melting point of 2,446°C and a boiling point of 4,428°C . Its specific gravity is 22.562 (at 20°C) . It is insoluble in water .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The U.S. Department of Energy (DOE) Isotope Program and QSA Global, Inc. have entered into an agreement to establish the domestic production of Iridium-192 (Ir-192), a crucial isotope in industrial gamma radiography . This agreement aims to reduce U.S. dependency on foreign Ir-192 supplies to meet domestic energy independence goals . The goal is to start routine irradiations by the third quarter of 2024 and introduce new products for high-priority domestic applications by the fourth quarter of 2024 .
Eigenschaften
CAS-Nummer |
14993-47-6 |
|---|---|
Produktname |
iridium 192 (sealed source) |
Molekularformel |
H6N4O4Pt |
Molekulargewicht |
0 |
Synonyme |
iridium 192 (sealed source) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





